

Spectroscopic Profile of 2,2-Dimethyl-3-pentanol: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethyl-3-pentanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethyl-3-pentanol** (CAS No. 3970-62-5), a key chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **2,2-Dimethyl-3-pentanol**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.19	d	3.0	H-3 (CH-OH)
1.55	m	H-4 (CH ₂)	
0.91	s	C(CH ₃) ₃	
0.88	t	7.0	CH ₂ CH ₃

Note: The hydroxyl proton (OH) signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
80.5	C-3 (CH-OH)
34.8	C-2 ($\text{C}(\text{CH}_3)_3$)
25.9	C-2 ($\text{CH}_3)_3$
23.9	C-4 (CH_2)
10.4	C-5 (CH_3)

Infrared (IR) Spectroscopy

Frequency (cm^{-1})	Assignment
3400 (broad)	O-H stretch
2960-2870	C-H stretch (alkane)
1470	C-H bend (CH_2)
1370	C-H bend (t-butyl)
1080	C-O stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
116	< 1	[M] ⁺ (Molecular Ion)
101	15	[M - CH ₃] ⁺
87	100	[M - C ₂ H ₅] ⁺ (α -cleavage)
59	80	[C ₄ H ₁₁] ⁺ (t-butyl cation) or [CH(OH)CH ₂ CH ₂ CH ₃] ⁺
57	95	[C ₄ H ₉] ⁺
41	60	[C ₃ H ₅] ⁺

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2,2-Dimethyl-3-pentanol** in a suitable deuterated solvent (e.g., CDCl₃) was prepared in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width was set to encompass all proton signals, and the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum was obtained to simplify the signals to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

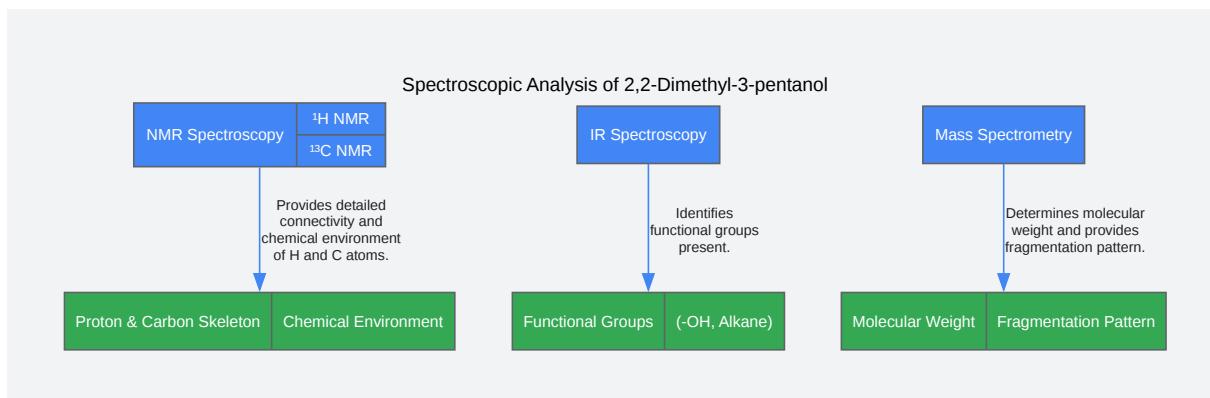
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **2,2-Dimethyl-3-pentanol** was placed directly onto the ATR crystal. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired on a mass spectrometer using electron ionization (EI). The sample was introduced into the ion source, where it was vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments were separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagram illustrates the relationship between the spectroscopic methods and the structural information they provide for **2,2-Dimethyl-3-pentanol**.



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Spectroscopic techniques and the structural information they provide.

This document serves as a foundational reference for the spectroscopic properties of **2,2-Dimethyl-3-pentanol**. For further inquiries or specific applications, please refer to the cited literature or contact our technical support team.

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